1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole
Overview
Description
A description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, temperatures, pressures, etc .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. This includes the arrangement of atoms, types of bonds, bond lengths, bond angles, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties could include acidity or basicity, reactivity with other substances, etc .Scientific Research Applications
Synthesis and Structural Analysis
1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole has been used as an intermediate in synthetic chemistry. It is generated through reactions involving 4-methyl-3,5-dinitropyrazole and is used in the synthesis of various pyrazole derivatives. The methoxymethyl group in this compound acts as a protecting group, facilitating subsequent chemical transformations. For instance, it has been involved in reactions with thioglycolanilide anion leading to the formation of specific pyrazole compounds. The methoxymethyl group can be removed by acid hydrolysis after the desired reactions, demonstrating its utility in complex organic syntheses (Zaitsev et al., 2009).
Molecular Modification and Application in Ligand Synthesis
This compound and its derivatives are pivotal in the creation of multifunctional pyrazole compounds, which may act as dinucleating ligand scaffolds. These scaffolds are beneficial for assembling bimetallic complexes, showcasing the compound's significance in the field of coordination chemistry. The unique properties of these pyrazole derivatives make them suitable for binding metal ions, which is crucial in catalysis and material science (Röder et al., 2001).
Applications in Computational Chemistry and Materials Science
The compound has been a subject of interest in computational chemistry, where its derivatives are analyzed for various properties like electronic absorption spectra, reactivity descriptors, and hyperpolarizability. Such studies are not only fundamental for understanding the chemical behavior of these molecules but also for their potential applications in materials science, particularly in designing non-linear optical materials (Halim & Ibrahim, 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(methoxymethyl)-4-methyl-3,5-dinitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O5/c1-4-5(9(11)12)7-8(3-15-2)6(4)10(13)14/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHESLFLQVFHCBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1[N+](=O)[O-])COC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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